5-Bromo-N,N-dimethyltryptamine

Catalog No.
S583216
CAS No.
17274-65-6
M.F
C12H15BrN2
M. Wt
267.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N,N-dimethyltryptamine

CAS Number

17274-65-6

Product Name

5-Bromo-N,N-dimethyltryptamine

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

InChI

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

ATEYZYQLBQUZJE-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br

Synonyms

5-bromo-N,N-dimethyltryptamine

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br

Natural Occurrence and Biological Activity:

5-Bromo-DMT is a naturally occurring psychedelic tryptamine found in various marine sponges, including Smenospongia aurea and Verongula rigida []. While it shares structural similarities with the well-known psychedelic N,N-dimethyltryptamine (DMT), 5-Bromo-DMT exhibits distinct pharmacological properties [].

Interaction with Serotonin System:

Like many psychedelics, 5-Bromo-DMT interacts with the serotonin system in the brain. Studies have shown it binds to the serotonin 5-HT2A receptor, a key player in regulating mood, perception, and cognition []. However, its binding affinity to this receptor is lower compared to DMT [].

Potential Antidepressant Activity:

Early research suggests 5-Bromo-DMT might hold potential for treating depression. Studies have observed its ability to increase serotonin levels and inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine []. These mechanisms are similar to those of some existing antidepressants, but further investigation is crucial to confirm its efficacy and safety in this context [].

Locomotor and Behavioral Effects in Animal Models:

5-Bromo-N,N-dimethyltryptamine, commonly referred to as 5-Bromo-DMT, is a brominated derivative of N,N-dimethyltryptamine, a well-known psychedelic compound. This compound has been identified in marine sponges such as Smenospongia aurea and Smenospongia echina, as well as in Verongula rigida . The molecular formula for 5-Bromo-DMT is C12H15BrN2C_{12}H_{15}BrN_{2}, with a molar mass of 267.170 g/mol . Its unique structure features a bromine atom at the fifth position of the indole ring, which contributes to its distinct biological activities.

The mechanism of action of 5-Bromo-DMT is not fully understood. Studies suggest it might interact with the serotonin 2A receptor (5-HT2A) similar to DMT []. This receptor is implicated in various physiological functions, including mood regulation, perception, and cognition []. Animal studies indicate potential sedative and antidepressant properties of 5-Bromo-DMT, possibly due to its interaction with this receptor [].

Typical of tryptamines. These include:

  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
  • Methylation: This process involves adding methyl groups to the nitrogen atoms, enhancing its psychoactive properties.
  • Degradation: Under certain conditions, 5-Bromo-DMT may degrade into other compounds, which can be studied for their potential biological effects .

Studies have indicated that 5-Bromo-DMT exhibits significant biological activity, particularly in relation to serotonin receptors. It has been shown to interact with the 5-HT2A receptor with a pEC50 value of 5.51, suggesting its potential as a psychoactive agent . Animal studies reveal that it can produce sedative and antidepressant-like effects, evidenced by reduced locomotor activity in rodent models . Its interaction with serotonin receptors suggests it may play a role in modulating mood and behavior.

The synthesis of 5-Bromo-N,N-dimethyltryptamine can be accomplished through several methods:

  • Bromination of N,N-dimethyltryptamine: This involves the bromination of N,N-dimethyltryptamine using bromine or brominating agents under controlled conditions.
  • Acid-Catalyzed Reactions: Utilizing acid-catalyzed nucleophilic substitution reactions can facilitate the introduction of the bromine atom at the desired position on the indole ring .
  • Methylation Techniques: Methylating agents can be employed to enhance the compound's psychoactive properties during synthesis.

5-Bromo-N,N-dimethyltryptamine has potential applications in various fields:

  • Psychopharmacology: Due to its psychoactive properties, it may be studied for therapeutic uses in treating mood disorders.
  • Neuroscience Research: It is valuable for investigating serotonin receptor interactions and their implications in neurogenesis and mental health .
  • Analytical Chemistry: As an analytical reference standard, it aids in forensic and research applications related to tryptamines .

Research indicates that 5-Bromo-DMT interacts primarily with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. These interactions are crucial for understanding its antidepressant and sedative effects. Studies have shown that the compound can modulate neurogenic processes in the hippocampus, potentially influencing neural stem cell proliferation and differentiation .

Several compounds share structural similarities with 5-Bromo-N,N-dimethyltryptamine, yet each exhibits unique properties:

Compound NameStructural FeaturesKey Activities
5-Chloro-N,N-dimethyltryptamineChlorine substitution at position 5Psychoactive effects similar to DMT
5-Fluoro-N,N-dimethyltryptamineFluorine substitution at position 5Enhanced binding affinity to serotonin receptors
5-Nitro-N,N-dimethyltryptamineNitro group at position 5Potentially different psychoactive profile
Convolutindole AIndole structure with unique substitutionsAntidepressant properties reported
DesformylflustrabromineBrominated indole alkaloidSedative effects noted

The uniqueness of 5-Bromo-N,N-dimethyltryptamine lies in its specific bromination which alters its receptor affinity and biological activity compared to these similar compounds .

5-Bromo-N,N-dimethyltryptamine belongs to a class of naturally occurring psychoactive compounds isolated from marine organisms. The scientific exploration of halogenated tryptamines from marine sources represents an important chapter in natural product chemistry that has evolved significantly over recent decades. Alexander Shulgin, a pioneering researcher in psychoactive compounds, noted the presence of marine tryptamines including 5-Bromo-DMT in his 1997 writings, highlighting their occurrence in sponges such as Smenospongia aurea and S. echina. This documentation helped establish these compounds as subjects of scientific interest.

The research trajectory of 5-Bromo-DMT has progressed from initial isolation and structural characterization to more sophisticated investigations of its pharmacological properties. Early studies primarily focused on identifying the compound's presence in various marine species, particularly sponges, which contain a remarkable array of bioactive compounds including brominated indole alkaloids. The identification of 5-Bromo-DMT in Verongula rigida alongside other alkaloids represented a significant advancement in understanding the distribution of these compounds in marine ecosystems.

In recent years, the development of improved analytical methods has facilitated more precise detection and quantification of 5-Bromo-DMT in complex marine matrices. Additionally, advancements in synthetic methodologies, particularly the recent development of selective bromination techniques for indole alkaloids, have enhanced the accessibility of this compound for research purposes. These methodological improvements have been crucial in enabling more comprehensive investigations of the pharmacology and potential applications of 5-Bromo-DMT.

Taxonomic Classification within Tryptamine Compounds

5-Bromo-DMT occupies a distinct position within the broader family of tryptamine compounds, characterized by specific structural features that define its pharmacological profile. From a chemical taxonomy perspective, 5-Bromo-DMT belongs to the indole alkaloid class, more specifically to the tryptamine subclass, which is characterized by the presence of an indole ring system with an ethylamine substituent. Within this subclass, 5-Bromo-DMT is categorized as an N,N-dimethyltryptamine derivative, distinguished by the presence of two methyl groups attached to the terminal nitrogen of the ethylamine chain.

What differentiates 5-Bromo-DMT from other tryptamines is the presence of a bromine atom at the 5-position of the indole ring, placing it within the subgroup of halogenated tryptamines. This subgroup includes other compounds such as 5-Chloro-DMT, 5-Fluoro-DMT, and the dihalogenated 5,6-Dibromo-DMT. These structurally related compounds exhibit varying pharmacological profiles based on the specific halogen substituent.

From a biosynthetic classification perspective, 5-Bromo-DMT represents an adaptation in certain marine organisms that have evolved the capability to incorporate bromine from seawater into their secondary metabolites. This biosynthetic pathway distinguishes marine-derived halogenated tryptamines from plant-derived tryptamines, which typically lack halogen substituents. The high concentration of bromine in seawater (approximately 279 kilotons per cubic mile) provides an abundant source for this element in marine biosynthetic pathways.

Research Significance in Neuropharmacology

The study of 5-Bromo-DMT holds considerable significance in neuropharmacology, offering unique insights into structure-activity relationships of psychoactive tryptamines and potential therapeutic applications. As an agonist of serotonin receptors, particularly the 5-HT2A receptor with an EC50 of 3,090 nM, 5-Bromo-DMT provides valuable information about how structural modifications to the tryptamine scaffold affect interactions with key neuroreceptors. The introduction of a bromine atom at the 5-position creates a compound with a distinctive pharmacological profile compared to unsubstituted DMT.

One of the most intriguing aspects of 5-Bromo-DMT's pharmacology is its reported sedative effects in animal models, contrasting with the stimulant or hallucinogenic effects often associated with related compounds. This discrepancy highlights how subtle structural changes can dramatically alter a compound's effects on the central nervous system. Despite acting as a 5-HT2A receptor agonist, 5-Bromo-DMT failed to produce the head-twitch response in rodents, a behavioral proxy of psychedelic effects typically observed with other 5-HT2A agonists such as 5-Chloro-DMT and 5-Fluoro-DMT. This unusual dissociation between receptor activation and behavioral outcomes presents an opportunity to explore the complex relationship between serotonergic signaling and psychedelic effects.

From a medicinal chemistry perspective, the increased lipophilicity conferred by bromine substitution enhances 5-Bromo-DMT's ability to cross the blood-brain barrier compared to DMT and bufotenine. This pharmacokinetic advantage, combined with its potential antidepressant-like and sedative properties, suggests that 5-Bromo-DMT could serve as a valuable lead compound for the development of novel therapeutic agents with applications in mood and anxiety disorders.

Marine Organism Distribution (Smenospongia aurea)

5-Bromo-N,N-dimethyltryptamine represents a significant brominated indole alkaloid found predominantly in marine sponge species, with Smenospongia aurea serving as a primary natural source [2] [5]. This Caribbean sea sponge, belonging to the class Demospongiae and family Thorectidae, was first validly described in 1875 by Alpheus Hyatt under the original designation Aplysina aurea [8]. Smenospongia aurea exhibits characteristic morphological features including massive growth forms that often develop into adjacent oscular mounds or volcano-like structures, with the capacity to form repent or erect branches [10].

The distribution of Smenospongia aurea spans the Caribbean region, with documented occurrences in the Florida Keys, Bahamas, and various Caribbean localities [8] [10]. This sponge species demonstrates considerable morphological variability, particularly in coloration patterns that can range from drab brown skin with yellow oscules and flesh to entirely different color variations depending on geographic location [10]. The species typically inhabits shallow to moderate depth reef environments, where it contributes to the complex chemical ecology of Caribbean marine ecosystems [9].

Chemical analysis of Smenospongia aurea has revealed the presence of 5-Bromo-N,N-dimethyltryptamine alongside related brominated indole alkaloids [2] [5]. The sponge also produces various other secondary metabolites including sesquiterpene quinones, hydroquinones, and additional brominated compounds that contribute to its chemical defense mechanisms [6] [9]. Research has identified six novel branched alpha-hydroxy fatty acids with anteiso or iso terminal methyl groups, along with a complex mixture of sterols comprising multiple components [9].

Table 1: Marine Organism Distribution of 5-Bromo-N,N-dimethyltryptamine

Marine OrganismFamilyOrderConcentration (% dry weight)Geographic Distribution
Smenospongia aureaThorectidaeDictyoceratidaDetectedCaribbean, Florida Keys
Smenospongia echinaThorectidaeDictyoceratidaDetectedCaribbean, Greater Antilles
Verongula rigidaAplysinidaeVerongiida0.00142%Caribbean, Global
Hymeniacidon perlevisHalichondriidaeSuberitidaDetectedVarious locations

The taxonomic classification of Smenospongia aurea places it within the order Dictyoceratida, which encompasses sponges characterized by their fibrous skeleton composition and lack of mineral spicules [27] [28]. This taxonomic positioning is significant for understanding the biosynthetic capabilities and metabolic pathways that enable the production of brominated indole alkaloids [21] [29]. The species demonstrates remarkable chemical consistency across different geographic populations, with 5-Bromo-N,N-dimethyltryptamine production being a conserved trait throughout its range [2] [5].

Biosynthetic Pathways in Marine Sponges

The biosynthetic pathways responsible for 5-Bromo-N,N-dimethyltryptamine production in marine sponges involve complex enzymatic processes that modify tryptamine precursors through halogenation and N-methylation reactions [14] [15]. Marine sponges possess sophisticated biochemical machinery capable of incorporating bromine atoms into indole ring systems, representing specialized adaptations to the marine environment where halogenated compounds serve multiple ecological functions [12] [20].

The initial biosynthetic step involves the formation of tryptamine from tryptophan through decarboxylation, followed by N,N-dimethylation to produce N,N-dimethyltryptamine [14] [19]. The subsequent bromination at the 5-position of the indole ring represents a critical modification that distinguishes this compound from its non-halogenated precursors [4] [15]. This halogenation process likely involves haloperoxidase enzymes that utilize seawater bromide as a substrate, catalyzing the incorporation of bromine atoms into aromatic systems [12] [21].

Research has demonstrated that the biosynthetic machinery for indole alkaloid production in marine sponges may reside within the sponge host cells rather than symbiotic microorganisms [14] [21]. Evidence supporting this hypothesis includes successful cultivation of archaeocyte cells from sponge species that maintained their capacity to produce pyrrole-imidazole alkaloids, along with reconstitution of late-stage coupling reactions using enzyme extracts from sponge tissues [14]. The observation that phylogenetically diverse sponge genera with distinct microbiome structures can produce similar alkaloid classes further supports host-mediated biosynthesis [14] [21].

The biosynthetic pathway involves several key intermediates, including homoarginine, which serves as a critical branch point connecting primary metabolite lysine to specialized alkaloid production [14]. Metabolomic analysis has revealed the presence of lysine derivatives including 5-hydroxylysine and homoarginine in sponges that produce brominated alkaloids, suggesting a conserved biosynthetic logic across different alkaloid classes [14]. The incorporation of guanidine-derived moieties and subsequent cyclization reactions contribute to the structural diversity observed in marine sponge alkaloids [29].

Comparative biosynthetic studies have revealed that different sponge orders employ distinct strategies for alkaloid production [29] [30]. While Verongiida sponges primarily produce bromotyrosine-derived alkaloids through tyrosine-based pathways, Dictyoceratida species like Smenospongia demonstrate capacity for tryptamine-based alkaloid biosynthesis [21] [29]. This biosynthetic flexibility reflects the evolutionary adaptation of marine sponges to their chemical environment and ecological pressures [12] [20].

Ecological Role in Marine Ecosystems

5-Bromo-N,N-dimethyltryptamine and related brominated indole alkaloids serve crucial ecological functions in marine ecosystems, primarily as chemical defense compounds that protect sponges from predation and microbial invasion [13] [23]. These halogenated metabolites represent sophisticated chemical weapons that have evolved in response to intense biological pressures in marine environments [12] [13].

The primary ecological function of brominated indole alkaloids involves predator deterrence, with research demonstrating significant feeding inhibition effects on potential predators [13] [32]. Fish feeding assays using Mediterranean fish species have shown that brominated alkaloids from marine sponges produce pronounced antifeedant activity, effectively reducing predation pressure on sponge populations [32]. The presence of bromine atoms in these compounds appears to enhance their biological activity compared to non-halogenated analogs [12] [20].

Chemical defense mechanisms extend beyond predator deterrence to include antimicrobial properties that protect sponges from bacterial and fungal pathogens [13] [21]. The brominated alkaloids demonstrate significant antimicrobial activity against various marine microorganisms, helping maintain the health and integrity of sponge tissues in microbially rich marine environments [19] [23]. This antimicrobial function is particularly important for sessile organisms like sponges that cannot escape from contaminated environments [12] [13].

The ecological impact of brominated alkaloids extends to antifouling properties that prevent the settlement and growth of epiphytic organisms on sponge surfaces [13] [21]. This antifouling activity maintains the functional surface area of sponges and prevents competition for nutrients and space from fouling organisms [12] [29]. The selective pressure for antifouling compounds has driven the evolution of increasingly sophisticated chemical defense systems in marine sponges [13] [20].

Table 3: Ecological Distribution by Marine Environment

Environment TypeDepth Range (meters)Primary Sponge HostsGeographic Regions
Shallow Caribbean Reefs1-30Smenospongia aurea, S. echinaFlorida Keys, Caribbean
Mesophotic Reefs (60-72m)60-72S. echina, Verongula rigidaPuerto Rico, Belize, Cayman Islands
Deep Reef Systems100+Verongula rigidaVarious Caribbean locations
Cryptic Reef Habitats15-50Smenospongia spp.Widespread Caribbean

The distribution of 5-Bromo-N,N-dimethyltryptamine-producing sponges across different depth zones and habitat types reflects the adaptive value of these compounds in diverse marine environments [28] [29]. Shallow reef environments experience high predation pressure and intense competition, driving the evolution of potent chemical defenses [13] [32]. Mesophotic and deep reef systems present different ecological challenges, including reduced light availability and altered predator-prey dynamics, yet maintain the selective pressure for chemical defense compounds [28].

Comparative Occurrence with Related Brominated Indole Alkaloids

The occurrence of 5-Bromo-N,N-dimethyltryptamine in marine sponges is consistently associated with the presence of related brominated indole alkaloids, indicating shared biosynthetic pathways and similar ecological functions [2] [6]. Verongula rigida, a well-studied sponge species, contains 5-Bromo-N,N-dimethyltryptamine at concentrations of 0.00142% dry weight alongside 5,6-dibromo-N,N-dimethyltryptamine at significantly higher concentrations of 0.35% dry weight [2] [5].

The co-occurrence pattern of brominated tryptamine derivatives demonstrates the biosynthetic flexibility of marine sponges in producing structurally related compounds [6] [18]. Smenospongia species have been reported to contain multiple brominated indole alkaloids, with some specimens yielding ten different brominated derivatives along with sesquiterpene hydroquinones and other secondary metabolites [18]. This chemical diversity reflects the complex biosynthetic machinery present in these organisms and their capacity for producing multiple defense compounds simultaneously [9] [18].

Table 2: Co-occurring Brominated Indole Alkaloids in Marine Sponges

Sponge Species5-Bromo-DMT5,6-Dibromo-DMTOther Brominated Alkaloids
Verongula rigida0.00142%0.35%7 additional alkaloids
Smenospongia aureaPresentPresentMultiple derivatives
Smenospongia echinaPresentPresentMultiple derivatives
Smenospongia sp.PresentPresent10 brominated indole alkaloids

Comparative analysis reveals that different sponge orders exhibit distinct patterns of brominated alkaloid production [20] [21]. While Verongiida sponges primarily produce bromotyrosine-derived alkaloids, certain species also contain brominated tryptamine derivatives, suggesting either metabolic flexibility or acquisition through symbiotic relationships [21] [24]. The genus Verongula stands out among Verongiida sponges for its unique production of brominated tryptamine-derived alkaloids, merosesquiterpenoids, and benzonaphthyridines that are not found in other members of this order [29].

The distribution of brominated indole alkaloids across different sponge families demonstrates convergent evolution of halogenation mechanisms [20] [29]. Families such as Thorectidae and Aplysinidae have independently evolved the capacity to produce brominated tryptamine derivatives, indicating the adaptive value of these compounds in marine environments [2] [6]. This convergent evolution suggests that bromination represents a successful chemical strategy for marine organisms facing similar ecological pressures [12] [21].

Phylogenetic analysis of alkaloid-producing sponges reveals that the presence of specific brominated compounds is not strictly correlated with taxonomic relationships [21] [29]. Instead, environmental factors and ecological pressures appear to drive the evolution of similar chemical defense strategies across diverse sponge lineages [13] [20]. This pattern suggests that 5-Bromo-N,N-dimethyltryptamine and related compounds represent adaptive solutions to common ecological challenges in marine environments [12] [23].

5-HT1A Receptor Binding Profiles

5-Bromo-N,N-dimethyltryptamine demonstrates remarkably high affinity for the 5-HT1A receptor, with binding affinity values of 9.6 ± 1.1 nM . This represents an approximately 11.5-fold increase in affinity compared to the unsubstituted N,N-dimethyltryptamine, which exhibits Ki values of 110 ± 17 nM . The enhanced binding affinity at 5-HT1A receptors is attributed to the electron-withdrawing properties of the bromine substituent at the 5-position of the indole ring, which optimizes interactions within the receptor binding pocket .

The functional activity of 5-Bromo-N,N-dimethyltryptamine at 5-HT1A receptors is characterized as partial agonism, contributing to its sedative and antidepressant-like effects observed in animal models [3]. The compound exhibits high selectivity for 5-HT1A receptors over other serotonin receptor subtypes, which distinguishes it from the parent compound N,N-dimethyltryptamine . This selectivity profile is consistent with the compound's primary involvement in mood regulation and anxiety modulation pathways, rather than the psychedelic effects typically associated with 5-HT2A receptor activation [3] [4].

Research indicates that 5-Bromo-N,N-dimethyltryptamine's affinity for 5-HT1A receptors is comparable to that of 5-methoxy-N,N-dimethyltryptamine, both compounds showing preferential binding to 5-HT1A over 5-HT2A receptors [5] [6]. The molecular determinants responsible for this high affinity include enhanced halogen bonding interactions between the bromine atom and specific amino acid residues within the 5-HT1A receptor binding site [7] [8].

5-HT2A/B/C Receptor Interactions

The interaction profile of 5-Bromo-N,N-dimethyltryptamine with 5-HT2A receptors differs significantly from its parent compound. The compound exhibits substantially reduced affinity for 5-HT2A receptors, with an EC50 value of 3,090 nM [3], representing much lower binding compared to N,N-dimethyltryptamine's reported Ki values of 53–2,323 nM [9]. This reduced 5-HT2A affinity is directly correlated with the compound's lack of psychedelic effects and absence of head-twitch response in animal models [3] [10].

At 5-HT2B receptors, 5-Bromo-N,N-dimethyltryptamine demonstrates enhanced binding affinity with Ki values of 27 ± 1 nM , representing approximately 4-7-fold higher affinity compared to N,N-dimethyltryptamine (Ki values of 101–184 nM) [9]. The compound functions as an agonist at 5-HT2B receptors, with moderate selectivity that may contribute to its cardiovascular effects . The enhanced 5-HT2B affinity is attributed to the specific molecular interactions facilitated by the bromine substituent's electronic properties [10] .

The 5-HT2C receptor interactions of 5-Bromo-N,N-dimethyltryptamine remain less well characterized in the available literature. While N,N-dimethyltryptamine exhibits Ki values of 33–424 nM at 5-HT2C receptors [9], specific binding data for the brominated analog at this receptor subtype has not been extensively reported . The limited characterization of 5-HT2C interactions represents a gap in the current understanding of the compound's complete receptor pharmacology profile.

5-HT6 and 5-HT7 Receptor Affinity

5-Bromo-N,N-dimethyltryptamine exhibits high affinity for 5-HT6 receptors with Ki values of 22 ± 2 nM , representing approximately 3-22-fold higher affinity compared to N,N-dimethyltryptamine (Ki values of 68–487 nM) [9]. The compound functions as an agonist at 5-HT6 receptors, with high selectivity that contributes to its potential cognitive and mood-regulating effects [10]. The 5-HT6 receptor system is particularly relevant to depression, anxiety, and cognitive function, making this high-affinity interaction significant for the compound's therapeutic potential [8] [11].

At 5-HT7 receptors, 5-Bromo-N,N-dimethyltryptamine demonstrates high nanomolar affinity, comparable to the parent compound N,N-dimethyltryptamine (Ki values of 88–206 nM) [9]. The compound exhibits agonist activity at 5-HT7 receptors with moderate selectivity . The 5-HT7 receptor interactions are particularly relevant to circadian rhythm regulation and mood modulation, contributing to the compound's overall pharmacological profile [11] [12].

The enhanced binding affinity at both 5-HT6 and 5-HT7 receptors is attributed to the bromine substituent's ability to optimize receptor-ligand interactions through specific molecular determinants, including altered electron density distribution and enhanced binding pocket complementarity [7] [8]. These interactions distinguish 5-Bromo-N,N-dimethyltryptamine from other halogenated tryptamines and contribute to its unique receptor selectivity profile [10] .

Comparative Receptor Binding Mechanisms

Differences from Non-Brominated Tryptamines

The introduction of bromine at the 5-position of N,N-dimethyltryptamine fundamentally alters the compound's receptor binding profile and pharmacological properties. The most significant difference is the 11.5-fold increase in 5-HT1A receptor affinity, shifting the compound from a primarily 5-HT2A-mediated psychedelic profile to a 5-HT1A-selective sedative and antidepressant-like profile . This dramatic change in receptor selectivity demonstrates the critical role of halogen substitution in modulating tryptamine pharmacology.

The bromine substitution also eliminates the compound's ability to produce head-twitch response in animal models, a behavioral proxy for psychedelic effects mediated by 5-HT2A receptor activation [3] [10]. This absence of psychedelic-like behavior correlates with the reduced 5-HT2A affinity and represents a fundamental mechanistic difference from the parent compound [3]. The shift in functional activity from psychedelic to sedative effects highlights the importance of specific receptor subtype activation patterns in determining overall pharmacological outcomes.

Comparative studies with other non-brominated tryptamines reveal that 5-Bromo-N,N-dimethyltryptamine exhibits a unique receptor binding fingerprint characterized by high selectivity for 5-HT1A, 5-HT6, and 5-HT7 receptors while maintaining reduced affinity for 5-HT2A receptors [10]. This selectivity profile is distinct from other tryptamines such as psilocin and N,N-dimethyltryptamine, which show broader receptor binding patterns with significant 5-HT2A component [13] [9].

The molecular basis for these differences involves enhanced halogen bonding interactions between the bromine atom and specific amino acid residues within receptor binding pockets [7] [8]. The electron-withdrawing properties of bromine also modify the electronic distribution of the indole ring system, affecting π-π stacking interactions and overall receptor complementarity . These molecular determinants collectively contribute to the compound's unique pharmacological profile compared to non-brominated analogs.

Comparative Analysis with 5-MeO-DMT

Both 5-Bromo-N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine share preferential binding to 5-HT1A receptors over 5-HT2A receptors, distinguishing them from classical psychedelic tryptamines [5] [6]. However, significant differences exist in their receptor binding profiles and functional activities. 5-Methoxy-N,N-dimethyltryptamine exhibits even higher selectivity for 5-HT1A receptors, with approximately 100-fold selectivity over 5-HT2A receptors [5] [7], while 5-Bromo-N,N-dimethyltryptamine shows broader activity across multiple serotonin receptor subtypes .

The functional outcomes of these two compounds also differ substantially. 5-Methoxy-N,N-dimethyltryptamine primarily produces anxiolytic and antidepressant effects with minimal psychedelic activity [5] [7], while 5-Bromo-N,N-dimethyltryptamine exhibits sedative and antidepressant-like effects with additional interactions at 5-HT6 and 5-HT7 receptors [3]. These differences suggest distinct therapeutic potentials and mechanistic pathways despite similar 5-HT1A selectivity.

Molecular determinants responsible for these differences include the distinct electronic properties of the methoxy and bromo substituents. The methoxy group is electron-donating, while bromine is electron-withdrawing, leading to different effects on indole ring electron density and receptor binding complementarity [7] [14]. Additionally, the size and lipophilicity differences between these substituents contribute to distinct receptor binding pocket interactions and selectivity profiles [5] [7].

Comparative studies indicate that both compounds avoid the β-arrestin2 recruitment associated with tolerance development, suggesting potential therapeutic advantages over classical psychedelics [15] [16]. However, their distinct receptor binding profiles and functional activities indicate different therapeutic applications, with 5-Methoxy-N,N-dimethyltryptamine potentially more suitable for anxiety disorders and 5-Bromo-N,N-dimethyltryptamine for depression and sedation [5] [3].

Molecular Determinants of Receptor Selectivity

The receptor selectivity profile of 5-Bromo-N,N-dimethyltryptamine is determined by several key molecular features that distinguish it from other tryptamine derivatives. The bromine atom at the 5-position of the indole ring serves as the primary determinant of selectivity, influencing both electronic and steric properties of the molecule. The electron-withdrawing nature of bromine reduces electron density on the indole ring while providing specific halogen bonding opportunities with receptor amino acid residues [7].

The N,N-dimethyl substitution pattern maintains optimal fit within serotonin receptor binding sites while providing the necessary basicity for receptor recognition and activation . The ethylamine side chain serves as a crucial pharmacophore element, providing hydrogen bonding and electrostatic interaction capabilities with receptor binding sites. The combination of these structural features creates a unique molecular architecture that favors binding to specific serotonin receptor subtypes [7] [8].

Computational modeling studies suggest that the bromine substituent enhances binding pocket interactions through specific halogen bonding with receptor residues, particularly in 5-HT1A, 5-HT6, and 5-HT7 receptor binding sites [7] [8]. The size and electronegativity of bromine optimize these interactions compared to other halogen substituents, contributing to the compound's distinct selectivity profile. The electron-withdrawing properties of bromine also modulate the π-π stacking interactions between the indole ring and aromatic amino acids within receptor binding pockets .

The molecular determinants of selectivity are further influenced by the specific conformational preferences of 5-Bromo-N,N-dimethyltryptamine within different receptor binding sites. The compound's ability to adopt optimal conformations for high-affinity binding varies among receptor subtypes, contributing to its selectivity profile [7] [8]. These conformational factors, combined with the specific electronic and steric properties of the bromine substituent, create a complex molecular basis for the compound's unique receptor pharmacology profile .

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivitySelectivity ProfilePhysiological Role
5-HT1A9.6 ± 1.1Partial agonistHigh selectivityMood regulation, anxiety
5-HT2A3,090 (EC50)Weak agonistLow selectivityPsychedelic effects
5-HT2B27 ± 1AgonistModerate selectivityCardiovascular function
5-HT2CNot determinedUnknownNot characterizedMood, appetite regulation
5-HT622 ± 2AgonistHigh selectivityCognitive function
5-HT7High nanomolarAgonistModerate selectivityCircadian rhythm, mood
Structural ModificationPrimary Receptor TargetFunctional OutcomeBinding Affinity Change
Unsubstituted tryptamine5-HT2A, 5-HT1APsychedelic effectsBaseline
5-Bromo substitution5-HT1A, 5-HT6, 5-HT7Sedative/antidepressant10-fold increase (5-HT1A)
5-Methoxy substitution5-HT1AAnxiolytic/antidepressant100-fold selectivity
5-Fluoro substitution5-HT1A, 5-HT2AMixed profileModerate increase
5-Chloro substitution5-HT1A, 5-HT2B, 5-HT7Antidepressant/anxiolyticModerate selectivity
5,6-Dibromo substitutionEnhanced antidepressant activityStrong antidepressantEnhanced potency
ComparisonKey DifferenceMechanismFunctional Impact
5-Bromo-DMT vs DMTBromine increases 5-HT1A affinity 11-foldEnhanced halogen bonding interactionsShifts from psychedelic to sedative profile
5-Bromo-DMT vs 5-MeO-DMTSimilar 5-HT1A selectivity, different substituentsBoth electron-withdrawing substituentsBoth non-psychedelic, different potencies
5-Bromo-DMT vs 5-Fluoro-DMTBromine provides stronger selectivitySize and electronegativity differencesBromine provides cleaner selectivity
5-Bromo-DMT vs 5-Chloro-DMTBromine enhances 5-HT6 bindingHalogen-specific binding pocket interactionsDistinct receptor subtype preferences

XLogP3

2.2

UNII

2F81I6UW8C

Other CAS

17274-65-6

Wikipedia

5-bromodimethyltryptamine

Dates

Last modified: 08-15-2023

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